3-({2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
3-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a triazolopyridine core, a dimethoxyphenyl group, and a methylphenyl group, contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the triazolopyridine core.
Attachment of the Methylphenyl Group: The methylphenyl group is attached via a coupling reaction, such as Suzuki-Miyaura coupling, using a palladium catalyst.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, electrophiles, and appropriate catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of 3-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE
- 3-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE
- 3-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE
Uniqueness
The uniqueness of 3-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE lies in its specific combination of functional groups and its triazolopyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H23N5O4S |
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Molecular Weight |
477.5 g/mol |
IUPAC Name |
3-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C24H23N5O4S/c1-15-4-7-17(8-5-15)26-23(31)16-6-9-21-27-28-24(29(21)13-16)34-14-22(30)25-18-10-19(32-2)12-20(11-18)33-3/h4-13H,14H2,1-3H3,(H,25,30)(H,26,31) |
InChI Key |
JIWIRKCXSYUCHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC)C=C2 |
Origin of Product |
United States |
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